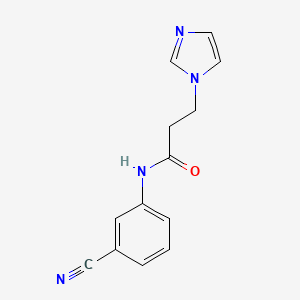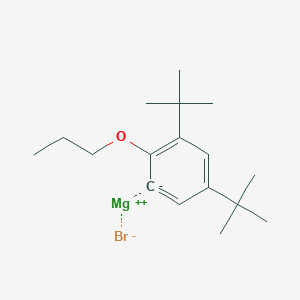
PerfluoroheptylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PerfluoroheptylZinc bromide is an organozinc compound characterized by the presence of a perfluoroalkyl group attached to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PerfluoroheptylZinc bromide can be synthesized through the reaction of perfluoroheptyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C7F15Br+Zn→C7F15ZnBr
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
PerfluoroheptylZinc bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include alkoxides, amines, and thiols.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bonded organic compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, PerfluoroheptylZinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. Its stability and reactivity make it a valuable tool for synthesizing complex organic molecules.
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which PerfluoroheptylZinc bromide exerts its effects involves the formation of reactive intermediates during chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalytic cycles of coupling reactions, where the zinc center helps in the transmetalation step.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctyl bromide: Similar in structure but lacks the zinc atom, making it less versatile in coupling reactions.
Perfluoroalkyl iodides: These compounds have similar perfluoroalkyl chains but different halogen atoms, affecting their reactivity and applications.
Uniqueness
PerfluoroheptylZinc bromide is unique due to the presence of both a perfluoroalkyl group and a zinc-bromide bond. This combination imparts high stability and reactivity, making it particularly useful in synthetic organic chemistry for forming carbon-carbon bonds efficiently.
Propriétés
Formule moléculaire |
C7BrF15Zn |
|---|---|
Poids moléculaire |
514.3 g/mol |
Nom IUPAC |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane |
InChI |
InChI=1S/C7F15.BrH.Zn/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22;;/h;1H;/q-1;;+2/p-1 |
Clé InChI |
AHUSSXHAUNFNGN-UHFFFAOYSA-M |
SMILES canonique |
[C-](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


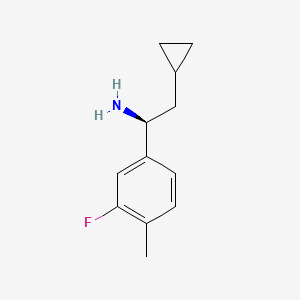

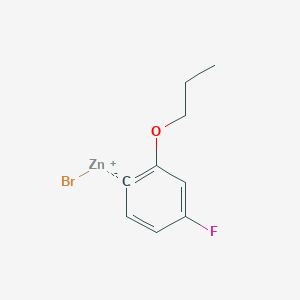
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)
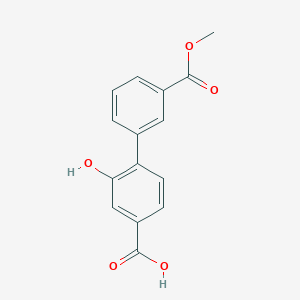
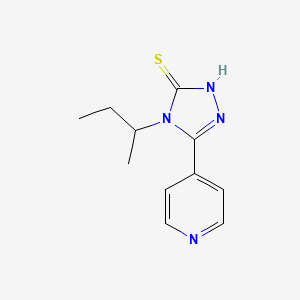
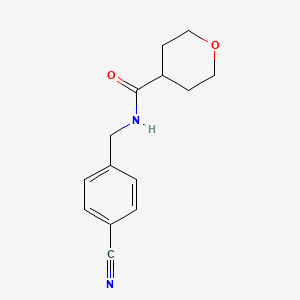

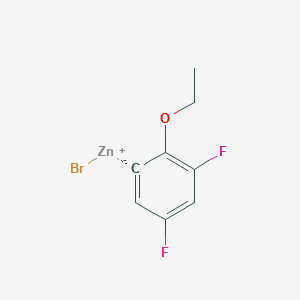
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
